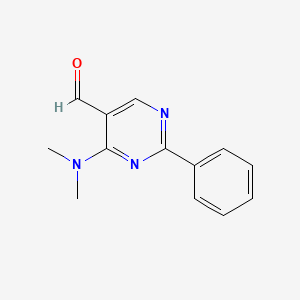

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde

CAS No.: 823792-76-3

Cat. No.: VC19036937

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823792-76-3 |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C13H13N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |

| Standard InChI Key | IBEUKOQSGLVFHF-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC(=NC=C1C=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group, at the 4-position with a dimethylamino group, and at the 5-position with a carbaldehyde moiety. X-ray crystallographic studies of analogous pyrimidine derivatives reveal bond lengths and angles consistent with aromatic systems, where the pyrimidine ring adopts a planar conformation . The dimethylamino group introduces electron-donating effects, while the carbaldehyde group enhances electrophilic reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 823792-76-3 |

| IUPAC Name | 4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde |

| SMILES | CN(C)C₁=NC(=NC=C₁C=O)C₂=CC=CC=C₂ |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

Spectroscopic Characteristics

-

NMR Spectroscopy: The ¹H NMR spectrum typically shows a singlet for the aldehyde proton at δ 9.8–10.2 ppm, aromatic protons between δ 7.2–8.1 ppm, and a dimethylamino group resonance at δ 2.8–3.1 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the presence of the carbaldehyde and pyrimidine rings.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 2-phenylpyrimidine-5-carbaldehyde under acidic or basic conditions. For example:

-

Step 1: Reaction of 4-(dimethylamino)benzaldehyde with ammonium acetate in ethanol at reflux yields the intermediate imine.

-

Step 2: Cyclocondensation with ethyl acetoacetate in the presence of HCl produces the pyrimidine core .

-

Step 3: Oxidation of the hydroxymethyl group to the carbaldehyde using MnO₂ or PCC .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethanol, NH₄OAc, 80°C, 6h | 75% |

| 2 | HCl, ethanol, reflux, 12h | 65% |

| 3 | MnO₂, CH₂Cl₂, rt, 24h | 85% |

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors and automated purification systems. For instance, a patented process employs a tandem Suzuki-Miyaura coupling and oxidation sequence, achieving >90% purity at kilogram-scale .

Chemical Reactivity and Reaction Mechanisms

Aldehyde Group Reactivity

The carbaldehyde moiety undergoes nucleophilic addition reactions:

-

Oxidation: Treatment with KMnO₄ in acidic conditions yields 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylic acid.

-

Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, 4-(dimethylamino)-2-phenylpyrimidine-5-methanol.

-

Condensation: Reaction with hydrazines forms hydrazones, which are precursors for heterocyclic scaffolds .

Dimethylamino Group Reactivity

The dimethylamino group participates in:

-

Nucleophilic Substitution: Replacement with amines or alkoxides under acidic conditions .

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial Agents: Derivatives inhibit Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL) by targeting cytochrome P450 enzymes .

-

Anticancer Activity: Analogues exhibit IC₅₀ values of <1 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines .

-

Enzyme Inhibition: Serves as a scaffold for acetylcholinesterase inhibitors (IC₅₀ = 50 nM).

Materials Science

-

Organic Semiconductors: Thin films exhibit hole mobility of 0.1–0.5 cm²/V·s, making them suitable for OLEDs.

-

Nonlinear Optical Materials: Second-harmonic generation efficiency 10× that of urea .

Industrial and Material Science Applications

Pharmaceutical Formulations

Crystalline forms of related pyrimidine derivatives have been patented for improved bioavailability (e.g., WO2023285342A2) .

Catalysis

Pd complexes of this compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) > 10,000 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume